molecular formula C15H19F3N2O2S B2529961 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1795480-82-8

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2529961
CAS RN: 1795480-82-8
M. Wt: 348.38
InChI Key: VLLRYWWAESXSRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which are structurally related to the compound of interest, involves the introduction of a thioether linker and an arylurea moiety in the meta position. These compounds were synthesized to act as VEGFR-2 tyrosine kinase inhibitors and showed potent activity in enzymatic assays. The most effective compounds had hydrophobic groups in the terminal phenyl ring, which contributed to their high potency .

Molecular Structure Analysis

The molecular structure of these urea derivatives is critical for their biological activity. The presence of the thioether linker and the arylurea group in specific positions is essential for the inhibitory activity against VEGFR-2. The spatial arrangement allows for the interaction with the active site of the enzyme, which is crucial for the inhibition of the receptor's phosphorylation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it is common for such syntheses to involve multistep reactions, including the formation of the thioether linkage and the coupling of the arylurea moiety. The synthesis likely involves the use of reagents and catalysts that promote the formation of these functional groups under controlled conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are tailored to interact with the VEGFR-2 tyrosine kinase. The introduction of hydrophobic groups such as methyl, fluorine, trifluoromethyl, and chlorine enhances the lipophilicity of the compounds, which may affect their bioavailability and metabolic stability. The presence of these groups also influences the binding affinity and selectivity towards the kinase's active site .

The compounds synthesized in the study were evaluated for their antiangiogenic effects. The most promising compounds significantly inhibited the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). They also induced apoptosis and inhibited the phosphorylation of VEGFR-2, demonstrating their potential as antiangiogenic agents. These findings suggest that the compounds could be further developed as therapeutic agents for diseases where angiogenesis plays a critical role, such as cancer .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the use of urea compounds in synthesizing diverse heterocyclic structures, such as pyrimidinones and pyrazoles, which are crucial in medicinal chemistry and materials science. These compounds serve as key intermediates for developing pharmaceuticals and advanced materials with tailored properties (Ghorbani‐Vaghei et al., 2015).

Hydrogel Formation

Urea derivatives have been found to form hydrogels in specific conditions, with their properties adjustable through anion selection. This highlights their potential in creating responsive materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).

Antibacterial Agents

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety from urea derivatives illustrates their applicability in designing new antibacterial agents. Such studies contribute to the ongoing search for effective treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Organo-Catalysis

Urea has been used as an organo-catalyst in multicomponent reactions for synthesizing highly functionalized compounds, showcasing its utility in green chemistry. This application demonstrates urea's role in facilitating reactions under mild conditions, reducing the need for hazardous reagents and promoting environmental sustainability (Brahmachari & Banerjee, 2014).

Acetylcholinesterase Inhibitors

Research on urea derivatives has also extended to the development of acetylcholinesterase inhibitors, which are important in treating diseases like Alzheimer's. This underscores the potential of urea compounds in neuroscience and pharmacology (Vidaluc et al., 1995).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug candidate, future studies might include further optimization of the structure for improved activity, studies to determine the mechanism of action, and preclinical and clinical trials .

properties

IUPAC Name

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S/c16-15(17,18)12-3-1-2-4-13(12)20-14(21)19-7-10-23-11-5-8-22-9-6-11/h1-4,11H,5-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRYWWAESXSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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